tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound with a unique structure that includes a bromomethyl group and a pyrazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the bromomethyl group and the tert-butyl ester. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazine ring or the bromomethyl group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various nucleophiles for substitution reactions. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a wide range of derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility enable the creation of products with specific properties for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with molecular targets through covalent or non-covalent bonding. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. Additionally, the pyrazolo[1,5-a]pyrazine ring can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(bromomethyl)benzoate: Similar in having a bromomethyl group and a tert-butyl ester, but with a different aromatic core.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: Shares the tert-butyl ester and bromomethyl functionalities but differs in the heterocyclic structure.
Uniqueness
tert-Butyl 2-(bromomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific combination of a bromomethyl group and a pyrazolo[1,5-a]pyrazine ring. This combination provides distinct reactivity and binding properties, making it valuable for specialized applications in synthesis and drug design.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-4-5-16-10(8-15)6-9(7-13)14-16/h6H,4-5,7-8H2,1-3H3 |
InChI Key |
QHNBBNSNVBZZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC(=N2)CBr)C1 |
Origin of Product |
United States |
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